Patent-Corroborated Pharmaceutical Utility: GPR119 Agonist Intermediate Differentiation
Methyl 4-oxotetrahydrofuran-3-carboxylate is explicitly specified as the starting material for the preparation of fused-pyrimidine derivatives developed as novel GPR119 agonists, a therapeutic target for type 2 diabetes and obesity. In contrast, the non-ketone analog methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) lacks documented utility in this specific pharmaceutical synthetic pathway . The compound's functional role is validated by its inclusion in multiple patent filings, including WO 2004/094400 A2, WO 2005/040109 A1, and US 2006/009451 A1, as a key intermediate . This patent-documented, target-specific application constitutes a verifiable procurement differentiation that generic tetrahydrofuran carboxylates cannot match.
| Evidence Dimension | Documented pharmaceutical synthetic utility as GPR119 agonist intermediate |
|---|---|
| Target Compound Data | Specified in WO 2004/094400 A2, WO 2005/040109 A1, US 2006/009451 A1; yields fused-pyrimidine GPR119 agonists |
| Comparator Or Baseline | Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4): no documented GPR119 intermediate application in patent literature |
| Quantified Difference | Binary differentiation: documented vs. undocumented pharmaceutical synthetic pathway relevance |
| Conditions | Patent literature analysis; organic synthesis of fused heterocyclic GPR119 agonists |
Why This Matters
Procurement decisions for pharmaceutical intermediate supply chains must align with patent-specified CAS numbers to ensure regulatory compliance and synthetic reproducibility.
